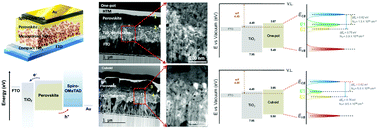Deep level trapped defect analysis in CH3NH3PbI3 perovskite solar cells by deep level transient spectroscopy†
Energy & Environmental Science Pub Date: 2017-02-24 DOI: 10.1039/C7EE00303J
Abstract
We report the presence of defects in CH3NH3PbI3, which is one of the main factors that deteriorates the performance of perovskite solar cells. Although the efficiency of the perovskite solar cells has been improved by curing defects using various methods, deeply trapped defects in the perovskite layer have not been systematically studied, and their function is still unclear. The comparison and analysis of defects in differently prepared perovskite solar cells reveals that both solar cells have two kinds of deep level defects (E1 and E2). In the one-pot solution processed solar cell, the defect state E1 is dominant, while E2 is the major defect in the solar cell prepared using the cuboid method. Since the energy level of E1 is higher than that of E2, the cuboid solar cell shows higher open-circuit voltage and efficiency.


Recommended Literature
- [1] Hydrophobic domain flexibility enables morphology control of amphiphilic systems in aqueous media†
- [2] Contents list
- [3] Targeted isolation of two disesquiterpenoid macrocephadiolides A and B from Ainsliaea macrocephala using a molecular networking-based dereplication strategy†
- [4] XXXIX.—Action of chloride of iodine on picric acid
- [5] Single-molecule force spectroscopy of supramolecular heterodimeric capsules†
- [6] CuO/PVDF nanocomposite anode for a piezo-driven self-charging lithium battery
- [7] [12]aneN3-Conjugated AIEgens with two-photon imaging properties for synergistic gene/photodynamic therapy in vitro and in vivo†
- [8] Raman and Raman optical activity of glycosaminoglycans
- [9] Photoluminescent and cytotoxic properties of multinuclear complexes and multinuclear-based polymers with group 12 metals and a tripodal ligand†
- [10] In situ dipole formation to achieve high open-circuit voltage in inverted perovskite solar cells via fluorinated pseudohalide engineering†










